rac-cis-7-Hydroxy Pramipexole chemical structure and properties
rac-cis-7-Hydroxy Pramipexole chemical structure and properties
An In-Depth Technical Guide to rac-cis-7-Hydroxy Pramipexole: Characterization and Analysis of a Pramipexole-Related Compound
Foreword
As a Senior Application Scientist, my focus extends beyond the primary active pharmaceutical ingredient (API) to the entire constellation of related substances that can influence its efficacy, safety, and stability. Pramipexole, a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome, is known for its high bioavailability and minimal metabolism. However, the landscape of pharmaceutical analysis demands a rigorous understanding of all potential impurities and metabolites. This guide provides a detailed technical overview of rac-cis-7-Hydroxy Pramipexole, a compound identified as a related substance to Pramipexole. We will delve into its chemical identity, potential origins, and, most critically, the analytical methodologies required for its separation and characterization. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of impurity profiling for Pramipexole.
Chemical Identity and Physicochemical Profile
rac-cis-7-Hydroxy Pramipexole is structurally defined as rel-(6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol. Its core structure is that of the Pramipexole molecule, with the addition of a hydroxyl group at the 7th position of the tetrahydrobenzothiazole ring system. The "rac-cis" designation indicates a racemic mixture of the cis diastereomer, where the propylamino group at position 6 and the hydroxyl group at position 7 are on the same side of the ring.
The introduction of a hydroxyl group significantly alters the polarity of the parent molecule, which has direct implications for its solubility, chromatographic behavior, and potentially its interaction with biological targets.
Table 1: Physicochemical Properties of rac-cis-7-Hydroxy Pramipexole
| Property | Value | Source(s) |
| Chemical Name | rel-(6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol | [1][2] |
| Synonyms | (6S,7S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol; Pramipexole Related Compound G | [3] |
| Molecular Formula | C₁₀H₁₇N₃OS | [1][2] |
| Molecular Weight | 227.33 g/mol | [1][2] |
| CAS Number | 1001648-71-0 | [1][2][3] |
| Appearance | Off-white to yellow solid | [1][3] |
| Solubility | Soluble in Methanol, DMSO | [1] |
| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere | [1][3] |
Potential Origins of rac-cis-7-Hydroxy Pramipexole
Understanding the origin of a related substance is paramount for controlling its presence in the final drug product. For rac-cis-7-Hydroxy Pramipexole, there are two primary hypothetical origins: metabolic hydroxylation and chemical degradation.
Metabolic Pathway
Pramipexole is noted for its limited metabolism in humans, with over 90% of the dose being excreted unchanged in the urine.[4][5][6] This suggests that metabolic transformation is a minor elimination pathway. However, the small fraction that is metabolized could potentially undergo Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes. A plausible, albeit minor, metabolic route would be the aliphatic hydroxylation of the tetrahydrobenzothiazole ring, which could produce 7-Hydroxy Pramipexole.
Caption: Hypothetical P450-mediated formation of 7-Hydroxy Pramipexole.
Degradation Product
Forced degradation studies are essential for identifying potential degradation products that could form during manufacturing or storage.[1][3] Pramipexole has been shown to degrade under oxidative stress conditions.[2][3] The formation of a hydroxylated species is a common outcome of oxidation. Therefore, it is highly probable that rac-cis-7-Hydroxy Pramipexole can be formed as a degradation product when Pramipexole is exposed to oxidative conditions.
Analytical Characterization and Methodologies
A robust, stability-indicating analytical method is required to separate, identify, and quantify rac-cis-7-Hydroxy Pramipexole in the presence of the Pramipexole API and other related substances. The following sections outline a comprehensive analytical workflow.
Caption: General workflow for the identification of Pramipexole impurities.
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade Pramipexole to generate potential impurities, including hydroxylated species.
Objective: To generate degradation products of Pramipexole under oxidative stress.
Materials:
-
Pramipexole Dihydrochloride Monohydrate Reference Standard
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Pramipexole at a concentration of 1 mg/mL in water.[1]
-
Oxidative Stress:
-
To 5 mL of the Pramipexole stock solution in a suitable flask, add 5 mL of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.[2]
-
A control sample (5 mL stock + 5 mL water) should be stored under the same conditions.
-
-
Sample Preparation for Analysis:
-
After the incubation period, take an aliquot of the stressed sample.
-
Dilute the sample with the mobile phase to a final concentration of approximately 20-50 µg/mL for HPLC analysis.[1]
-
-
Analysis: Inject the prepared sample into the HPLC system as described in the protocol below.
Experimental Protocol: Stability-Indicating HPLC-UV Method
This method is designed to separate Pramipexole from its potential impurities, including rac-cis-7-Hydroxy Pramipexole.
Objective: To achieve baseline separation of Pramipexole and its related substances.
Instrumentation & Conditions:
| Parameter | Specification | Rationale / Source |
| HPLC System | Quaternary pump, autosampler, column oven, PDA/UV detector | Standard for pharmaceutical analysis[7] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Ace5-C18, Zorbax) | Provides good retention and separation for this class of compounds.[1][2] |
| Mobile Phase A | 10 mM Ammonium Acetate in water | Volatile buffer suitable for LC-MS compatibility if needed.[2] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography.[2] |
| Gradient | Time (min) | %B |
| 0 | 25 | |
| 30 | 60 | |
| 35 | 25 | |
| 40 | 25 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[2] |
| Column Temp. | 35°C | Improves peak shape and run-to-run reproducibility. |
| Detection | 264 nm | λmax for Pramipexole, ensuring high sensitivity.[5][8] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Procedure:
-
Equilibrate the column with the initial mobile phase composition (75% A, 25% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard, control, and stressed samples.
-
Integrate the resulting chromatogram to determine the retention times and peak areas of Pramipexole and any degradation products. The more polar 7-hydroxy metabolite is expected to elute earlier than the parent Pramipexole peak.
Structural Elucidation
If a reference standard for rac-cis-7-Hydroxy Pramipexole is not available, its identity must be confirmed using mass spectrometry and NMR.
-
LC-MS Analysis: By coupling the HPLC method to a mass spectrometer, the mass-to-charge ratio (m/z) of the impurity peak can be determined. For rac-cis-7-Hydroxy Pramipexole (C₁₀H₁₇N₃OS), the expected [M+H]⁺ ion would be at m/z 228.3, which is 16 Da higher than the [M+H]⁺ of Pramipexole (m/z 212.3), corresponding to the addition of one oxygen atom.
-
NMR Spectroscopy: For unambiguous structural confirmation, the impurity peak must be isolated via preparative HPLC. The collected fraction can then be analyzed by 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to confirm the site of hydroxylation and the cis stereochemistry.[9]
Regulatory and Pharmacological Considerations
The identification of any impurity or degradation product necessitates an evaluation of its potential impact on the safety and efficacy of the drug product. According to ICH Q3A/B guidelines, impurities present above a certain threshold (typically >0.10%) must be reported, identified, and/or qualified through toxicological studies.
While no pharmacological data exists for rac-cis-7-Hydroxy Pramipexole, the addition of a hydroxyl group could potentially alter its binding affinity for dopamine receptors or introduce new metabolic liabilities. Without experimental data, its activity relative to Pramipexole remains unknown. Therefore, controlling its formation through optimized manufacturing processes and storage conditions is the primary strategy for ensuring product quality.
Conclusion
rac-cis-7-Hydroxy Pramipexole is a critical Pramipexole-related substance that requires careful monitoring. While its exact origin in drug products—whether as a minor metabolite or a degradation product—requires further investigation, robust analytical methods are available for its detection and characterization. The forced degradation and HPLC protocols detailed in this guide provide a solid foundation for any laboratory tasked with the quality control of Pramipexole. The synthesis and qualification of a certified reference standard for rac-cis-7-Hydroxy Pramipexole would be a crucial next step for the industry to ensure its accurate quantification and to perform necessary toxicological assessments, ultimately safeguarding patient safety.
References
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Scribd. (n.d.). Pramipexole Stability and Degradation Study. Available at: [Link]
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Scientific.Net. (n.d.). Forced degradation. Available at: [Link]
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Pawar, S. M., Khatal, L. D., Gabhe, S. Y., & Dhaneshwar, S. R. (2013). Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method. Journal of Pharmaceutical Analysis, 3(2), 109–117. Available at: [Link]
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Al-Sabti, A., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Molecules, 28(1), 7. Available at: [Link]
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Wikipedia. (n.d.). Pramipexole. Available at: [Link]
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Mierau, J., & Schingnitz, G. (1998). Pharmacology of Pramipexole, a Dopamine D3-Preferring Agonist Useful in Treating Parkinson's Disease. Clinical Neuropharmacology, 21(3), 141-151. Available at: [Link]
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EBM Consult. (n.d.). Drug Monograph: Pramipexole (Mirapex, Mirapex ER). Available at: [Link]
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Ruff, K. L., & Wild, D. M. (2020). Classics in Chemical Neuroscience: Pramipexole. ACS Chemical Neuroscience. Available at: [Link]
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FDA. (1996). Clinical Pharmacology and Biopharmaceutics Review(s). Available at: [Link]
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Krishna, G. V., et al. (2017). A New Validated Stability Indicating Ion-Pair HPLC Method for Evaluation of Impurities of Pramipexole from Low Dose Extended Release Formulation. Asian Journal of Chemistry, 29(4), 841-848. Available at: [Link]
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Sharma, H. K., et al. (2008). Identification and characterization of process related impurities in pramipexole dihydrochloride monohydrate. Analytical Chemistry: An Indian Journal, 7(7), 480-484. Available at: [Link]
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Regulations.gov. (2016). Appendix A: Product Inserts pramipexole, ropinirole, rotigotine. Available at: [Link]
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